An In-depth Technical Guide to 3-Amino-3-methylpiperidin-2-one (CAS 64298-90-4)
An In-depth Technical Guide to 3-Amino-3-methylpiperidin-2-one (CAS 64298-90-4)
This guide provides a comprehensive technical overview of 3-Amino-3-methylpiperidin-2-one, a heterocyclic building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its synthesis, characterization, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols.
Introduction and Strategic Importance
3-Amino-3-methylpiperidin-2-one (CAS 64298-90-4) is a substituted δ-valerolactam. Its structure is characterized by a six-membered piperidinone ring bearing both an amino and a methyl group at the C3 position, creating a chiral quaternary center. This unique arrangement of functional groups—a reactive primary amine and a modifiable lactam—makes it a highly valuable and versatile scaffold in medicinal chemistry.
The piperidine motif is a cornerstone in pharmacology, present in numerous approved drugs.[1] The strategic value of 3-Amino-3-methylpiperidin-2-one lies in its ability to serve as a starting point for more complex, stereochemically rich molecules. The primary amine offers a convenient handle for elaboration through acylation, alkylation, or sulfonylation, while the lactam moiety can be reduced to the corresponding piperidine or subjected to ring-opening reactions. Recently, the parent 3-aminopiperidin-2-one scaffold has been identified as a core component in the development of novel calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine, highlighting the therapeutic potential of this class of compounds.[2]
Physicochemical and Spectroscopic Properties
A precise understanding of a molecule's properties is fundamental to its application. The following table summarizes the key computed and expected properties for 3-Amino-3-methylpiperidin-2-one.
| Property | Value | Source |
| CAS Number | 64298-90-4 | - |
| Molecular Formula | C₆H₁₂N₂O | - |
| Molecular Weight | 128.17 g/mol | Computed |
| IUPAC Name | 3-Amino-3-methylpiperidin-2-one | - |
| Predicted XLogP3 | -0.8 to -1.2 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 2 | Computed |
| Predicted Boiling Point | ~280-320 °C | Estimated |
| Appearance | Expected to be an off-white to pale yellow solid | - |
Synthesis and Mechanistic Considerations
While specific literature detailing a high-yield synthesis for CAS 64298-90-4 is sparse, a robust and logical pathway can be designed based on established methodologies for constructing substituted piperidinones.[3][4][5] Our proposed approach is a modified Strecker-type synthesis followed by reductive cyclization.
The causality behind this choice rests on the direct and efficient formation of the critical α-amino nitrile intermediate from a readily available keto-ester precursor. Reductive cyclization is a reliable method for forming the lactam ring.
Caption: Proposed two-step synthesis of 3-Amino-3-methylpiperidin-2-one.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-amino-2-methyl-5-cyanopentanenitrile (α-Amino Nitrile Intermediate)
-
Precursor Synthesis: To a solution of ethyl 4-cyanobutanoate (1 equiv.) in anhydrous diethyl ether at 0 °C, add methylmagnesium bromide (1.1 equiv., 3.0 M solution in ether) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction carefully with saturated aqueous NH₄Cl and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 5-cyano-2-pentanone, which is used directly in the next step.
-
Strecker Reaction: In a sealed flask, dissolve the crude 5-cyano-2-pentanone (1 equiv.) in a 1:1 mixture of ethanol and water. Add potassium cyanide (1.2 equiv.) and ammonium chloride (1.2 equiv.). Stir the mixture vigorously at 50 °C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and extract with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude α-amino nitrile intermediate.
-
Causality: The Strecker synthesis is a classic, cost-effective method for producing α-amino nitriles. The use of KCN and NH₄Cl provides the necessary cyanide and ammonia nucleophiles in situ.
Step 2: Reductive Cyclization to 3-Amino-3-methylpiperidin-2-one
-
Hydrogenation: Dissolve the crude α-amino nitrile intermediate from the previous step in methanol saturated with ammonia. Add a catalytic amount of Raney Nickel (approx. 10% w/w, washed with water and methanol).
-
Reaction: Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi and stir at 60 °C for 12 hours. The progress can be monitored by TLC or LC-MS.
-
Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) to afford pure 3-Amino-3-methylpiperidin-2-one.
-
Causality: Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines. The reaction proceeds via simultaneous reduction of the nitrile and intramolecular cyclization, driven by the attack of the newly formed primary amine onto the terminal nitrile group, followed by hydrolysis of the resulting imine to the stable lactam. The ammonia-saturated methanol helps to suppress side reactions and maintain a basic environment conducive to cyclization.
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Amino-3-methylpiperidin-2-one stems from its two distinct functional groups. This dual reactivity allows for its use as a versatile scaffold for building diverse chemical libraries.
Caption: Reactivity and diversification potential of the core scaffold.
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Amine Functionalization: The primary amine at the C3 position is a potent nucleophile, readily undergoing reactions such as N-alkylation, reductive amination, acylation with acid chlorides or activated esters, and sulfonylation to generate a wide array of derivatives. This is the most common site for introducing diversity elements in a drug discovery program.
-
Lactam Chemistry: The lactam amide bond is relatively stable but can be manipulated. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carbonyl to a methylene group, yielding the corresponding 3-amino-3-methylpiperidine. This transformation is crucial for accessing the saturated piperidine core, which is prevalent in many bioactive molecules.[5][6]
-
Application as a Chiral Building Block: As the synthesis generates a racemic mixture, chiral resolution or asymmetric synthesis would be a critical next step for pharmaceutical applications. Asymmetric routes to substituted piperidines are well-documented and could be adapted.[7] The separated enantiomers can be used to explore stereospecific interactions with biological targets, a key aspect of modern drug design.
Analytical Characterization Protocol
Self-validating protocols are essential for confirming the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9]
-
Objective: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.
-
Protocol:
-
Prepare the sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Expected signals:
-
~1.2-1.4 ppm: A singlet (3H) corresponding to the C3-methyl group.
-
~1.6-2.2 ppm: A series of multiplets (4H) for the C4 and C5 methylene protons of the piperidine ring.
-
~2.5-3.0 ppm (variable): A broad singlet (2H) for the primary amine (-NH₂) protons. This signal may exchange with D₂O.
-
~3.2-3.4 ppm: A multiplet (2H) for the C6 methylene protons adjacent to the lactam nitrogen.
-
~6.5-7.5 ppm (variable): A broad singlet (1H) for the lactam N-H proton.
-
-
Acquire a ¹³C NMR spectrum. Expected signals:
-
~20-25 ppm: Signal for the C3-methyl carbon.
-
~25-40 ppm: Signals for the C4 and C5 methylene carbons.
-
~45-50 ppm: Signal for the C6 methylene carbon.
-
~55-60 ppm: Signal for the C3 quaternary carbon.
-
~170-175 ppm: A characteristic downfield signal for the C2 lactam carbonyl carbon.[10]
-
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify key functional groups present in the molecule.
-
Protocol:
-
Prepare a sample as a KBr pellet or as a thin film on a salt plate.
-
Acquire the IR spectrum.
-
Look for characteristic absorption bands:
-
3400-3200 cm⁻¹: Broad peaks corresponding to N-H stretching vibrations of the primary amine and the lactam amide.
-
2950-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1650 cm⁻¹: A strong, sharp absorption for the C=O stretching of the six-membered lactam.
-
-
3. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and molecular weight.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) source in positive ion mode.
-
The expected exact mass for the protonated molecule [C₆H₁₂N₂O + H]⁺ is 129.1022 .
-
4. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient system of Water (A) and Acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Analysis: The purity is calculated based on the area percentage of the main product peak.
-
Conclusion
3-Amino-3-methylpiperidin-2-one is a strategically important building block with significant potential for the synthesis of novel chemical entities in drug discovery. Its synthesis, while not widely reported, can be achieved through logical and established chemical transformations. The dual functionality of the molecule provides a robust platform for creating diverse libraries of compounds for biological screening. This guide provides the necessary technical foundation, from synthesis to characterization, to enable researchers to confidently utilize this valuable intermediate in their scientific endeavors.
References
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Martin, S. F., et al. (2004). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry. Available at: [Link]
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Zard, S. Z., et al. (2007). Multicomponent Radical Processes: Synthesis of Substituted Piperidinones. Journal of the American Chemical Society. Available at: [Link]
- PubChem. (n.d.). 3-(Aminomethyl)-3-methylpiperidin-2-one. National Center for Biotechnology Information. Retrieved from a relevant PubChem entry for a structurally similar compound.
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Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Sundberg, R. J. (1996). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
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N'Zue, B., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
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Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available at: [Link]
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FooDB. (2011). Showing Compound 3-Amino-2-piperidone (FDB021949). Retrieved from [Link]
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Doley, A., & Boruah, R. C. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. Available at: [Link]
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PubChem. (n.d.). 3-Methylpiperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Bell, I. M., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Vaia. (n.d.). How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures? Retrieved from [Link]
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Arulraj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In-Silico ADMET Analysis. Pharmaceuticals. Available at: [Link]
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Reddy, G. V., & Rao, G. V. (2000). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry. Available at: [Link]
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